

An In-depth Technical Guide to (3-Bromophenyl)triphenylsilane

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Compound of Interest

Compound Name: (3-Bromophenyl)triphenylsilane

Cat. No.: B1382048

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Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

(3-Bromophenyl)triphenylsilane is a tetra-substituted organosilane compound featuring a central silicon atom bonded to three phenyl groups and one 3-bromophenyl group. Its unique structure makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals, organic electronics, and materials science.^{[1][2][3]} The presence of a bromine atom on one of the phenyl rings provides a reactive site for cross-coupling reactions, while the triphenylsilyl moiety imparts specific steric and electronic properties. This guide provides a comprehensive overview of the nomenclature, structure, synthesis, characterization, and handling of **(3-Bromophenyl)triphenylsilane**, serving as a critical resource for professionals in the chemical sciences.

Nomenclature and Molecular Structure

Systematic Nomenclature

The naming of organosilane compounds follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). For **(3-Bromophenyl)triphenylsilane**, the nomenclature is derived by treating the silane (SiH₄) as the parent hydride.

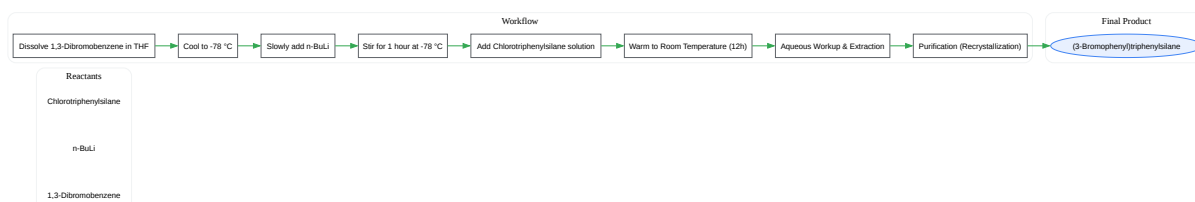
- IUPAC Name: **(3-Bromophenyl)triphenylsilane**

- Synonyms: 3-Bromotetraphenylsilane[1][2][4]
- CAS Number: 185626-73-7[1][2]

The name clearly indicates a central silicon atom (silane) attached to three unsubstituted phenyl groups (triphenyl) and one phenyl group substituted with a bromine atom at the third position (3-Bromo).

Molecular Structure and Conformation

The core of the molecule consists of a central silicon atom with a tetrahedral geometry. Silicon is bonded to four distinct aryl groups. The triphenylsilyl group, $(\text{C}_6\text{H}_5)_3\text{Si}-$, is a bulky substituent that influences the molecule's overall shape and reactivity. The C-Si-C bond angles are expected to be close to the ideal tetrahedral angle of 109.5° , with slight distortions due to the steric hindrance imposed by the bulky phenyl rings. The four C-Si bonds allow for rotational freedom, leading to a propeller-like conformation of the phenyl groups in the solid state and in solution.



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